molecular formula C11H22N2O2 B1442998 (3S,5R)-3-(Boc-amino)-5-methylpiperidine CAS No. 1203651-07-3

(3S,5R)-3-(Boc-amino)-5-methylpiperidine

Cat. No.: B1442998
CAS No.: 1203651-07-3
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-BDAKNGLRSA-N
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Description

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-methylpiperidine.

    Protection of the Amino Group: The amino group of 5-methylpiperidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Chiral Resolution: The chiral centers at positions 3 and 5 are introduced through chiral resolution techniques or asymmetric synthesis methods. This step is crucial for obtaining the desired stereochemistry of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors offer advantages such as improved reaction control, scalability, and reduced waste generation. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(Boc-amino)-5-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

(3S,5R)-3-(Boc-amino)-5-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,5R)-3-(Boc-amino)-5-methylpiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-3-Amino-5-methylpiperidine: This compound lacks the Boc protection and is more reactive.

    (3R,5S)-3-(Boc-amino)-5-methylpiperidine: This is the enantiomer of the target compound and may exhibit different biological activities.

    (3S,5R)-3-(Boc-amino)-5-ethylpiperidine: This compound has an ethyl group instead of a methyl group, which can influence its chemical properties and reactivity.

Uniqueness

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. These features make it a valuable intermediate in the synthesis of chiral molecules and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 2
(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 3
(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 4
(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 5
(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 6
(3S,5R)-3-(Boc-amino)-5-methylpiperidine

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